4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde N-allylthiosemicarbazone
Beschreibung
4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde N-allylthiosemicarbazone is a complex organic compound characterized by its unique molecular structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a fluorobenzyl group, a methoxybenzylidene moiety, and a hydrazinecarbothioamide group, which contribute to its distinctive chemical properties.
Eigenschaften
Molekularformel |
C19H20FN3O2S |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
1-[(E)-[4-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C19H20FN3O2S/c1-3-10-21-19(26)23-22-12-14-8-9-17(18(11-14)24-2)25-13-15-6-4-5-7-16(15)20/h3-9,11-12H,1,10,13H2,2H3,(H2,21,23,26)/b22-12+ |
InChI-Schlüssel |
JZFUGYYEGQWUMI-WSDLNYQXSA-N |
SMILES |
COC1=C(C=CC(=C1)C=NNC(=S)NCC=C)OCC2=CC=CC=C2F |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=S)NCC=C)OCC2=CC=CC=C2F |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=NNC(=S)NCC=C)OCC2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde N-allylthiosemicarbazone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzylidene Intermediate: The reaction begins with the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. This step forms the 4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde intermediate.
Hydrazone Formation: The intermediate is then reacted with prop-2-en-1-ylhydrazine in the presence of an acid catalyst to form the hydrazone derivative.
Cyclization and Thioamide Formation: The final step involves cyclization and introduction of the thioamide group using a reagent such as thiourea under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde N-allylthiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone or thioamide groups.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, solvents such as ethanol or dimethyl sulfoxide.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazone or thioamide derivatives.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde N-allylthiosemicarbazone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde N-allylthiosemicarbazone involves its interaction with specific molecular targets. The compound is believed to exert its effects through the following pathways:
Molecular Targets: It may interact with enzymes or receptors involved in cellular processes, leading to modulation of their activity.
Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, where the chlorine group is replaced by fluorine.
Other Benzylidene Derivatives: Compounds with similar benzylidene structures but different substituents, which may exhibit different chemical and biological properties.
Uniqueness
4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde N-allylthiosemicarbazone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its fluorobenzyl and methoxybenzylidene moieties, along with the hydrazinecarbothioamide group, make it a versatile compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
